

Spectroscopic and Mechanistic Insights into 4-Amino-4'-methylbiphenyl: A Technical Guide

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Compound of Interest

Compound Name: 4-Amino-4'-methylbiphenyl

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of **4-Amino-4'-methylbiphenyl**, a biphenyl derivative of interest in chemical research and potentially in drug development. This document outlines the key spectroscopic data (Nuclear Magnetic Resonance, Infrared Spectroscopy, and Mass Spectrometry), details the experimental protocols for their acquisition, and presents a plausible metabolic activation pathway, offering a foundational resource for its study.

Spectroscopic Data

The structural integrity and purity of **4-Amino-4'-methylbiphenyl** can be ascertained through a combination of spectroscopic techniques. The following tables summarize the key quantitative data from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ^1H NMR Spectroscopic Data for **4-Amino-4'-methylbiphenyl** (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.4-7.2	m	4H	Aromatic Protons (unsubstituted ring)
~7.15	d	2H	Aromatic Protons (ortho to methyl group)
~6.7	d	2H	Aromatic Protons (ortho to amino group)
~3.7	s (br)	2H	-NH ₂
2.35	s	3H	-CH ₃

Note: Predicted values are based on known spectra of 4-methylbiphenyl and 4-aminobiphenyl. The solvent is typically CDCl₃.

Table 2: ¹³C NMR Spectroscopic Data for **4-Amino-4'-methylbiphenyl**

Chemical Shift (δ) ppm	Assignment
~145.8	C-NH ₂
~138.1	C-CH ₃
~136.7	Quaternary C
~132.5	Quaternary C
~129.5	Aromatic CH
~128.8	Aromatic CH
~126.9	Aromatic CH
~115.5	Aromatic CH
~21.1	-CH ₃

Note: Data sourced from spectral databases.[\[1\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule based on their vibrational frequencies.

Table 3: Infrared (IR) Spectroscopic Data for **4-Amino-4'-methylbiphenyl**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450-3300	Medium, Sharp (doublet)	N-H Stretch (primary amine)
3100-3000	Medium	Aromatic C-H Stretch
2920-2850	Medium	Aliphatic C-H Stretch (-CH ₃)
1620-1600	Strong	N-H Bend (scissoring)
1600, 1495	Medium-Strong	Aromatic C=C Stretch
820	Strong	para-disubstituted C-H Bend (out-of-plane)

Note: Data is characteristic for p,p'-disubstituted biphenyls with an amino group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Mass Spectrometry (MS) Data for **4-Amino-4'-methylbiphenyl**

m/z	Relative Intensity (%)	Assignment
183	100	[M] ⁺ (Molecular Ion)
182	~80	[M-H] ⁺
168	~40	[M-CH ₃] ⁺
167	~30	[M-NH ₂] ⁺
91	~20	[C ₇ H ₇] ⁺ (Tropylium ion)

Note: Fragmentation pattern obtained from GC-MS analysis.[\[2\]](#)

Experimental Protocols

The following sections detail standardized methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of **4-Amino-4'-methylbiphenyl**.

Methodology:

- Sample Preparation: Dissolve approximately 10-20 mg of **4-Amino-4'-methylbiphenyl** in 0.6-0.8 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v).
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ¹H NMR Acquisition:
 - Acquire the spectrum with a spectral width of approximately 16 ppm.
 - Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
 - Accumulate at least 16 scans to ensure a good signal-to-noise ratio.
- ¹³C NMR Acquisition:

- Acquire the spectrum with a spectral width of approximately 220 ppm.
- Employ proton decoupling to simplify the spectrum.
- Use a pulse angle of 45 degrees and a relaxation delay of 2-5 seconds.
- Accumulate several hundred to a few thousand scans, depending on the sample concentration and instrument sensitivity.
- Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ^1H and ^{13}C .

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of solid **4-Amino-4'-methylbiphenyl**.

Methodology (Attenuated Total Reflectance - ATR):

- Sample Preparation: Place a small amount (a few milligrams) of the solid **4-Amino-4'-methylbiphenyl** directly onto the ATR crystal.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection ATR accessory (e.g., with a diamond or germanium crystal).
- Data Acquisition:
 - Collect a background spectrum of the empty ATR crystal.
 - Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.
 - Collect the sample spectrum over the range of 4000-400 cm^{-1} .
 - Co-add at least 16 scans to improve the signal-to-noise ratio.
- Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

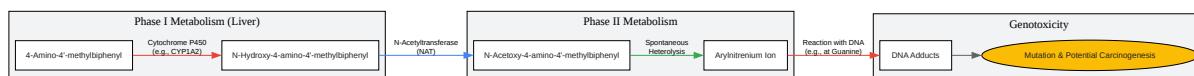
Objective: To determine the molecular weight and fragmentation pattern of **4-Amino-4'-methylbiphenyl**.

Methodology:

- Sample Preparation: Prepare a dilute solution of **4-Amino-4'-methylbiphenyl** (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- Instrumentation: Use a GC-MS system equipped with a capillary column (e.g., a 30 m x 0.25 mm DB-5ms or equivalent).
- Gas Chromatography (GC) Conditions:
 - Injector Temperature: 250 °C
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
 - Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
- Mass Spectrometry (MS) Conditions:
 - Ionization Mode: Electron Impact (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 400.
 - Ion Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
- Data Analysis: Identify the peak corresponding to **4-Amino-4'-methylbiphenyl** in the total ion chromatogram. Analyze the corresponding mass spectrum to identify the molecular ion and major fragment ions.

Plausible Metabolic Activation Pathway

While specific signaling pathways for **4-Amino-4'-methylbiphenyl** are not extensively documented, its structural similarity to known carcinogens like 4-aminobiphenyl suggests a plausible route of metabolic activation that can lead to genotoxicity. This pathway involves enzymatic transformations primarily by cytochrome P450 enzymes, leading to the formation of reactive intermediates capable of forming DNA adducts.[3][4][5]



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Caption: Plausible metabolic activation pathway of **4-Amino-4'-methylbiphenyl**.

This proposed pathway highlights the potential for **4-Amino-4'-methylbiphenyl** to undergo metabolic activation to a reactive electrophile that can covalently bind to DNA, a critical step in the initiation of chemical carcinogenesis.[3][5][6] The initial N-hydroxylation is a key activation step catalyzed by cytochrome P450 enzymes.[4][5] Subsequent esterification, for example, by N-acetyltransferases, can lead to the formation of an unstable intermediate that generates a highly reactive arylnitrenium ion, which can then form adducts with DNA.[3]

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